イオノマイシンカルシウム塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Ionomycin calcium is a polyether antibiotic produced by the bacterium Streptomyces conglobatus. It is a potent and selective calcium ionophore, which means it facilitates the transport of calcium ions across biological membranes. This compound is widely used in scientific research to increase intracellular calcium levels, which is crucial for various cellular processes such as muscle contraction, neurotransmitter release, and gene transcription .

科学的研究の応用

Ionomycin calcium has a wide range of applications in scientific research:

Chemistry: Used to study calcium ion transport and binding properties.

Biology: Employed in cell signaling studies to increase intracellular calcium levels.

Medicine: Utilized in immunological research to activate T-cells and study calcium-dependent cellular processes.

Industry: Applied in the development of calcium-sensitive assays and diagnostic tools .

作用機序

Target of Action

Ionomycin calcium salt, also known as Ionomycin calcium, is a potent and selective calcium ionophore agent . It primarily targets calcium ions (Ca2+) . It binds calcium ions with high selectivity, and enhances calcium ions by directly stimulating store-operated calcium entry across biological membranes . At the micromolar level, ionomycin can activate Ca2+/Calmodulin-dependent kinase and phosphatase to stimulate gene expression .

Mode of Action

Ionomycin facilitates the transport of Ca2+ across the plasma membrane . It acts as a motile Ca2+ carrier and enhances Ca2+ influx by directly stimulating store-regulated cation entry across biological membranes . This results in an increase in intracellular calcium concentration .

Biochemical Pathways

The increase in intracellular calcium concentration leads to the activation of several downstream biochemical pathways. For instance, it can activate Ca2+/Calmodulin-dependent kinase and phosphatase, leading to the stimulation of gene expression . In human T cells, ionomycin induces hydrolysis of phosphoinositides and activates Protein Kinase C (PKC) to mediate T cell activation .

Pharmacokinetics

It is known that the compound is soluble in dmso at 16mg/ml and EtOH at 20mg/ml . This solubility profile suggests that the compound may have good bioavailability when administered in appropriate solvents.

Result of Action

The action of Ionomycin calcium salt leads to several molecular and cellular effects. For example, in human T cells, it induces hydrolysis of phosphoinositides and activates PKC, leading to T cell activation . Furthermore, Ionomycin treatment of human B cells induces the activation of calcium-dependent endonuclease and results in apoptosis .

Action Environment

The action of Ionomycin calcium salt can be influenced by environmental factors. For instance, the pH level can affect the binding of Ca2+ by Ionomycin. Essentially no binding of Ca2+ occurs below pH 7.0, and maximum binding takes place at pH 9.5 . Therefore, the efficacy and stability of Ionomycin calcium salt can be influenced by the pH of the environment.

生化学分析

Biochemical Properties

Ionomycin calcium salt plays a significant role in biochemical reactions. It binds calcium ions with high selectivity (Ca2+ > Mg2+ >> Sr2+ = Ba2+), and enhances calcium ions by directly stimulating store-operated calcium entry across biofilms inflow . It interacts with various enzymes and proteins, including calcium/calmodulin-dependent kinase and phosphatase, to stimulate gene expression . The nature of these interactions involves the direct stimulation of store-regulated cation entry across biological membranes .

Cellular Effects

Ionomycin calcium salt has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in human T cells, Ionomycin calcium salt induces hydrolysis of phosphoinositides and activates Protein Kinase C to mediate T cell activation . It also induces the activation of calcium-dependent endonuclease, resulting in apoptosis .

Molecular Mechanism

The mechanism of action of Ionomycin calcium salt is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a motile calcium ion carrier, enhancing calcium ion influx by directly stimulating store-regulated cation entry across biological membranes . At the micromolar level, it can activate calcium/calmodulin-dependent kinase and phosphatase to stimulate gene expression .

Temporal Effects in Laboratory Settings

The effects of Ionomycin calcium salt change over time in laboratory settings. It has been reported that a high concentration of Ionomycin increases the frequency and amplitude of calcium oscillation patterns, affecting the balance of mitochondrial energy metabolism . This leads to increased reactive oxygen species (ROS) and decreased ATP .

Dosage Effects in Animal Models

The effects of Ionomycin calcium salt vary with different dosages in animal models. For instance, in a study on mouse oocytes, it was found that a certain proportion of high-quality blastocysts with normal karyotype could be obtained after Ionomycin calcium salt rescue activation of unfertilized oocytes .

Metabolic Pathways

Ionomycin calcium salt is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels . For example, it can activate calcium/calmodulin-dependent kinase and phosphatase, which are key enzymes in several metabolic pathways .

Transport and Distribution

Ionomycin calcium salt is transported and distributed within cells and tissues. It forms stable complexes with calcium ions and transports them across the cell membrane at will, effectively increasing intracellular calcium levels .

Subcellular Localization

The subcellular localization of Ionomycin calcium salt and its effects on activity or function are crucial aspects of its biochemical profile. It is known to increase intracellular calcium levels, which can have various effects depending on the specific compartments or organelles affected .

準備方法

Synthetic Routes and Reaction Conditions

Ionomycin calcium is typically synthesized through fermentation processes involving Streptomyces conglobatus. The bacterium is cultured under specific conditions to produce the ionophore, which is then extracted and purified. The synthetic route involves the following steps:

Fermentation: is grown in a nutrient-rich medium.

Extraction: The ionophore is extracted from the culture medium using organic solvents.

Purification: The crude extract is purified using chromatographic techniques to obtain pure ionomycin calcium

Industrial Production Methods

Industrial production of ionomycin calcium follows similar steps but on a larger scale. The fermentation process is optimized for maximum yield, and advanced purification techniques are employed to ensure high purity. The final product is lyophilized and stored under specific conditions to maintain its stability .

化学反応の分析

Types of Reactions

Ionomycin calcium undergoes several types of chemical reactions, including:

Complexation: It forms complexes with calcium ions, facilitating their transport across membranes.

Hydrolysis: The ester bonds in ionomycin can be hydrolyzed under acidic or basic conditions.

Oxidation and Reduction: Ionomycin can undergo oxidation and reduction reactions, although these are less common

Common Reagents and Conditions

Complexation: Calcium ions (Ca²⁺) are the primary reagents for complexation reactions.

Hydrolysis: Acidic or basic conditions are used for hydrolysis.

Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired reaction

Major Products

Complexation: The major product is the ionomycin-calcium complex.

Hydrolysis: The products include ionomycin fragments and free calcium ions.

Oxidation and Reduction: The products vary depending on the specific reaction conditions

類似化合物との比較

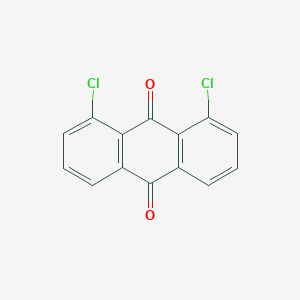

Ionomycin calcium is often compared with other calcium ionophores such as A23187 and 4-BrA23187. While all these compounds facilitate calcium transport, ionomycin calcium is unique in its high selectivity and efficiency for calcium ions. The similar compounds include:

A23187: Another calcium ionophore with similar properties but less selectivity.

4-BrA23187: A brominated derivative of A23187 with enhanced calcium transport properties .

特性

CAS番号 |

56092-82-1 |

|---|---|

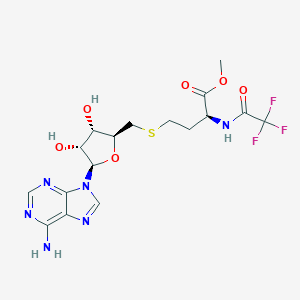

分子式 |

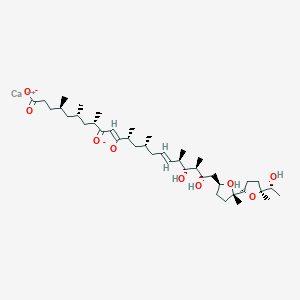

C41H72CaO9 |

分子量 |

749.1 g/mol |

IUPAC名 |

calcium;(4R,6S,8S,10Z,12R,14R,16E,18R,19R,20S,21S)-19,21-dihydroxy-22-[(2S,5S)-5-[(2R,5S)-5-[(1R)-1-hydroxyethyl]-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-11-oxido-9-oxodocosa-10,16-dienoate |

InChI |

InChI=1S/C41H72O9.Ca/c1-25(21-29(5)34(43)24-35(44)30(6)22-27(3)20-26(2)14-15-38(46)47)12-11-13-28(4)39(48)31(7)36(45)23-33-16-18-41(10,49-33)37-17-19-40(9,50-37)32(8)42;/h11,13,24-33,36-37,39,42-43,45,48H,12,14-23H2,1-10H3,(H,46,47);/b13-11+,34-24-;/t25-,26-,27+,28-,29-,30+,31+,32-,33+,36+,37-,39-,40+,41+;/m1./s1 |

InChIキー |

MERVBOMMKAULKQ-WYGBAUISSA-N |

SMILES |

CC(CCC(=O)[O-])CC(C)CC(C)C(=O)C=C(C(C)CC(C)CC=CC(C)C(C(C)C(CC1CCC(O1)(C)C2CCC(O2)(C)C(C)O)O)O)[O-].[Ca+2] |

異性体SMILES |

C[C@H](CCC(=O)O)C[C@H](C)C[C@H](C)C(=O)/C=C(/[C@H](C)C[C@H](C)C/C=C/[C@@H](C)[C@H]([C@@H](C)[C@H](C[C@@H]1CC[C@@](O1)(C)[C@H]2CC[C@@](O2)(C)[C@@H](C)O)O)O)\O.[Ca] |

正規SMILES |

CC(CCC(=O)O)CC(C)CC(C)C(=O)C=C(C(C)CC(C)CC=CC(C)C(C(C)C(CC1CCC(O1)(C)C2CCC(O2)(C)C(C)O)O)O)O.[Ca] |

外観 |

White to pale yellow crystalline solid. |

ピクトグラム |

Irritant |

同義語 |

Calcium Ionomycin; (4R,6S,8S,10Z,12R,14R,16E,18R,19R,20S,21S)-11,19,21-Trihydroxy-4,6,8,12,14,18,20-heptamethyl-22-[(2S,2’R,5S,5’S)-octahydro-5’-[(1R)-1-hydroxyethyl]-2,5’-dimethyl[2,2’-bifuran]-5-yl]-9-oxo-10,16-Docosadienoic Acid Calcium Salt; |

製品の起源 |

United States |

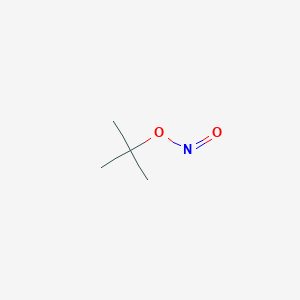

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9,10-Anthracenedione, 1,8-bis[(4-methylphenyl)amino]-](/img/structure/B31359.png)